molecular formula C10H6N2O4S B1581824 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt CAS No. 887-76-3

1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt

Cat. No. B1581824
CAS RN: 887-76-3
M. Wt: 250.23 g/mol
InChI Key: QHIBNGIZPPHJAT-UHFFFAOYSA-N
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Description

“1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt” is also known as “1-Diazo-2-naphthol-4-sulfonic acid”. It is a brown powder or paste . It is used as a dyestuff intermediate, specifically in the synthesis of acid mordant dyes, azo dyes, dichromium dyes, and nitrodiazo oxides .


Synthesis Analysis

The synthesis of this compound involves dissolving 1-amino-2-naphthol-4-sulfonic acid (1, 2, 4-acid) with caustic soda, then acidifying into suspension with acid. This is followed by diazotization with sodium nitrite, and the addition of a small amount of copper sulfate solution to catalyze. Diazonium oxides are precipitated in the state of free acid or sodium salt from the solution, filtered, and acidified with sulfuric acid to obtain the finished product .


Molecular Structure Analysis

The molecular formula of this compound is C10H6N2O4S . The exact mass is 252.020477 . It has a molecular weight of 250.23 . It has 1 hydrogen bond donor count and 5 hydrogen bond acceptor count .


Chemical Reactions Analysis

This compound combines vigorously or explosively with water . It is considered hazardous and is classified as a flammable solid .


Physical And Chemical Properties Analysis

This compound is a brown powder . It has a density of 1.5366 (rough estimate) . It is micro-soluble in water, soluble in alkali . It has a melting point of 160 °C (dec.) (lit.) .

Scientific Research Applications

Ion-Selective Electrodes and Titration

1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt is utilized in ion-selective electrodes for titrations involving azo-coupling reactions. Arenediazonium salts of ampholytic character, including 1-Naphthalenediazonium, react with 1-phenyl-3-methyl-5-pyrazolone. The excess reagent is titrated with a diazonium salt solution, and the titration is monitored potentiometrically with a PVC membrane electrode. This process is significant in determining various arenediazonium salts containing hydrophilic groups (Vytras, Kalous, & Vosmanská, 1985).

Complexes with Amino Acids

Research shows that 1-Naphthalenediazonium salts form complexes with amino acids like Lysine, Histidine, and Arginine. These complexes serve as model systems to understand biomolecular recognition, specifically the binding interactions between proteins and glycosaminoglycans in living systems. The sulfonated azo dyes' interaction with amino acids can provide insights into the nature of these complex biochemical interactions (Ojala et al., 1996).

Synthesis and Characterization of Schiff Base Ligands and Metal Complexes

1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt is used in synthesizing Schiff base ligands and their metal complexes. The azo compounds prepared with benzenediazonium chloride react under alkaline conditions to form Schiff bases. These bases are then used to create various metal complexes, such as with copper(II), nickel(II), and zinc(II), which are characterized using spectroscopic methods and elemental analysis. Such research is fundamental in the fields of coordination chemistry and materials science (Erdem et al., 2009).

Colorimetric Analysis

The sodium salt of 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, is used as a reagent in colorimetric analysis for the determination of metal ions like gallium and indium. The absorbance properties of the complexes formed with these metal ions can be measured spectrophotometrically, facilitating their quantitative analysis (Joshi & Munshi, 1968).

Environmental Applications

This compound plays a role in environmental science, particularly in the degradation and mineralization of sulfonated aromatic compounds in aqueous solutions. Studies have evaluated the degradation of such compounds using irradiation methods, providing valuable insights into wastewater treatment processes and environmental remediation (Alkhuraiji, 2019).

Safety And Hazards

This compound is considered hazardous. It is a flammable solid and causes severe skin burns and eye damage . It is advised to not breathe its dust/fume/gas/mist/vapors/spray. After handling, it is recommended to wash face, hands, and any exposed skin thoroughly. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

4-diazonio-3-hydroxynaphthalene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O4S/c11-12-10-7-4-2-1-3-6(7)9(5-8(10)13)17(14,15)16/h1-5H,(H-,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIBNGIZPPHJAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2[N+]#N)O)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061266
Record name 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt
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Molecular Weight

250.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt

CAS RN

887-76-3
Record name 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt
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Record name 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt
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Record name 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-, inner salt
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Record name 4,4'-azo-3-hydroxynaphthalene-1-sulphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
G Klopman, SK Chakravarti, N Harris… - SAR and QSAR in …, 2003 - Taylor & Francis

Computational screening is suggested as a way to set priorities for further testing of high production volume (HPV) chemicals for mutagenicity and other toxic endpoints. Results are …

Number of citations: 33 www.tandfonline.com
G Klopman, SK Chakravarti - Chemosphere, 2003 - Elsevier
A structurally and functionally diverse and cross-validated quantitative structure–activity knowledge database generated by the MultiCASE expert system was used to screen 2526 high …
Number of citations: 33 www.sciencedirect.com

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